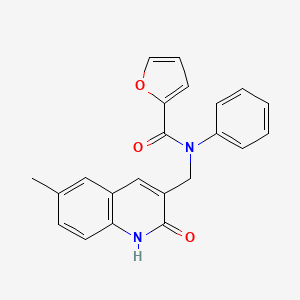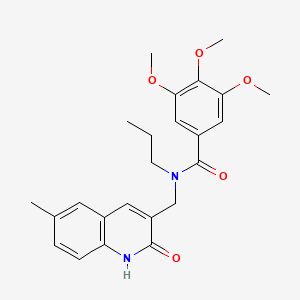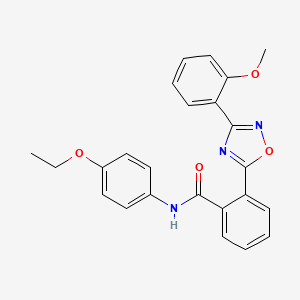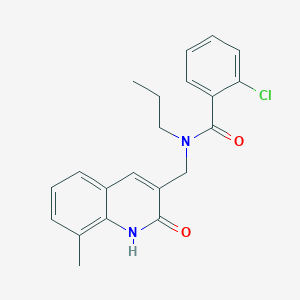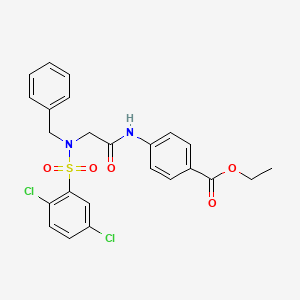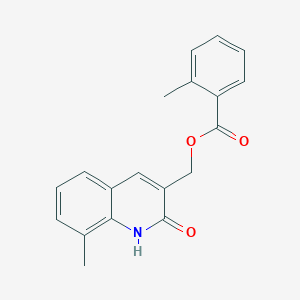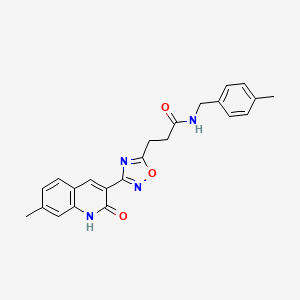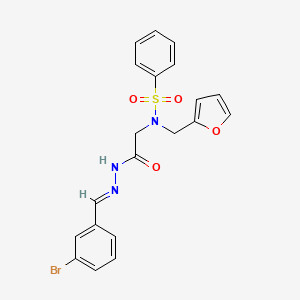
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide, also known as CEES, is a chemical compound that has been studied for its potential applications in scientific research. CEES is a member of the class of sulfur mustards, which are chemical warfare agents that have been used in conflicts throughout history. Despite its dangerous properties, CEES has shown promise in a variety of research areas, including cancer treatment and immunology.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide involves the formation of DNA adducts, which are chemical modifications of DNA that can lead to cell death. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide forms adducts with the guanine bases in DNA, which can cause DNA strand breaks and other damage. This ultimately leads to cell death.
Biochemical and Physiological Effects
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has a variety of biochemical and physiological effects on the body. One of the most significant effects is its ability to induce oxidative stress. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to increase the production of reactive oxygen species, which can lead to cell damage and death.
In addition to its effects on oxidative stress, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has also been shown to cause inflammation and damage to the respiratory system. This makes it a potential hazard for people who are exposed to it.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has several advantages for use in lab experiments. One of the main advantages is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for testing potential cancer treatments.
However, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide also has several limitations for use in lab experiments. One of the main limitations is its toxicity. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide is a hazardous chemical that can cause serious health effects if not handled properly. This makes it difficult to work with in a lab setting.
Zukünftige Richtungen
There are several future directions for research involving 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. One potential area of research is the development of new cancer treatments based on the mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. Researchers could use 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide as a starting point to develop new compounds that are more effective and less toxic.
Another potential area of research is the development of new immunomodulatory agents based on the properties of 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide. Researchers could use 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide as a starting point to develop new compounds that can modulate the immune system in a more targeted and effective way.
Overall, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide is a promising compound for use in scientific research. Despite its hazardous properties, it has shown potential in a variety of research areas and could lead to the development of new treatments and therapies in the future.
Synthesemethoden
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxyaniline to form 4-chloro-N-(2-ethoxyphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and 2-ethylphenylsulfonyl chloride to form 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves its use in cancer treatment. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in chemotherapy.
In addition to its potential use in cancer treatment, 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has also been studied for its immunomodulatory properties. 4-chloro-N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)benzamide has been shown to modulate the immune system by activating certain immune cells and suppressing others. This makes it a potential candidate for use in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-16-7-5-6-8-20(16)26-31(28,29)19-13-14-22(30-4-2)21(15-19)25-23(27)17-9-11-18(24)12-10-17/h5-15,26H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUGLEVIQWIASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
